ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
This compound is a hybrid molecule combining a coumarin core (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl) with a 1,3-thiazole ring linked via an acetamide group. Coumarin-thiazole hybrids are of interest for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, though specific data for this compound require further investigation.
Properties
Molecular Formula |
C19H18N2O6S |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H18N2O6S/c1-4-26-18(24)14-9-28-19(20-14)21-16(22)8-13-10(2)12-6-5-11(25-3)7-15(12)27-17(13)23/h5-7,9H,4,8H2,1-3H3,(H,20,21,22) |
InChI Key |
VFWMUQQPDLQGDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=C(C3=C(C=C(C=C3)OC)OC2=O)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Screening
Temperature and Time Trade-offs
-
Lower temperatures (40–55°C) during thiazole formation minimize side reactions.
-
Ultrasonic irradiation reduces coupling time from 24 hours to 30 minutes.
Characterization Data
Key Analytical Data :
| Property | Value | Source |
|---|---|---|
| Melting Point | 172–173°C (thiazole intermediate) | |
| IR (C=O stretch) | 1,726 cm⁻¹ (coumarin) | |
| ¹H NMR (DMSO-d₆) | δ 2.25 (s, CH₃), 7.30–7.53 (Ar–H) | |
| Yield (Final Product) | 70–80% |
Challenges and Alternatives
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, modulating their activity. The thiazole ring can enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Crystallographic and Conformational Insights
- X-ray Validation: Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate () was structurally confirmed via X-ray crystallography, revealing planar thiazole and benzoyl groups. The target compound’s structure, if solved using similar SHELX-based methods (), would likely exhibit analogous planarity with intramolecular hydrogen bonds stabilizing the coumarin-thiazole linkage.
- Hydrogen Bonding: highlights intramolecular O–H∙∙∙O bonds forming S(6) motifs in related esters. The target compound’s methoxy and carbonyl groups may participate in similar interactions, influencing crystal packing and stability.
Pharmacological Potential (Inferred)
While pharmacological data for the target compound are absent in the evidence, structural parallels suggest possible bioactivity:
- Coumarin-Thiazole Hybrids: Compounds like N-[4-(coumarin-3-yl)thiazol-2-yl]acetamide () are precursors to bioactive agents, implying the target compound could be optimized for antimicrobial or anticancer screening.
- Benzoxazinone Derivatives: ’s benzoxazinone-thiazole hybrid (MW 409.8) may exhibit distinct activity profiles due to chlorine’s electronegativity, underscoring the impact of heterocycle choice on drug design.
Biological Activity
Ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Structural Overview
The compound features a complex structure that includes:
- Chromenone Core : Known for its anti-inflammatory and antioxidant properties.
- Thiazole Ring : Enhances pharmacological effects and binding affinity to biological targets.
- Acetylamino Group : Suggests possible interactions with enzymes and receptors.
The molecular formula is C19H18N2O6S, with a molecular weight of 402.4 g/mol. The structural complexity contributes to its potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds with chromenone structures often exhibit anticancer properties. This compound has shown promise in inhibiting cell proliferation and modulating key signaling pathways involved in cancer progression. For instance, studies have demonstrated that similar compounds can intercalate with DNA and inhibit enzymatic activity related to tumor growth .
Anti-inflammatory Effects
The chromenone component is associated with anti-inflammatory activity. Compounds derived from this structural motif have been reported to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes .
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells . This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound is primarily mediated through:
- DNA Intercalation : The chromenone core can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : The acetylamino group may enhance binding to specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The thiazole ring may facilitate interactions with various receptors, influencing signaling pathways related to inflammation and cell growth.
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations impact biological activity. The following table summarizes the activities of similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Ethyl 2-{[(7-methoxy...]} | Chromenone core + thiazole | Anticancer potential |
| Ethyl 2-{[(5,7-dimethoxy...]} | Different methoxy positions | Similar anticancer properties |
| Ethyl 2-(4-methylthiazol)... | Thiazole without chromenone | Varies based on thiazole structure |
| Ethyl 7-hydroxycoumarin... | Coumarin backbone | Antioxidant properties |
This table illustrates that while the chromenone core is a common feature among these compounds, variations in substituents can lead to different biological profiles.
Case Studies
Several studies have explored the biological activity of related thiazole derivatives:
- Antimalarial Activity : A series of thiazole analogs demonstrated significant antimalarial potency against Plasmodium falciparum, highlighting the importance of structural modifications for enhancing efficacy .
- Leishmanicidal Activity : Phthalimido-thiazole derivatives showed promising leishmanicidal effects with low cytotoxicity against mammalian cells, indicating their potential as therapeutic agents against leishmaniasis .
Q & A
Q. What synthetic routes are commonly employed to prepare ethyl 2-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the chromenone core (7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid via condensation of substituted salicylaldehydes with active methylene compounds under acidic or basic conditions .
- Step 2 : Activation of the acetic acid moiety (e.g., conversion to an acyl chloride) for coupling with the thiazole intermediate.
- Step 3 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using thiourea derivatives and α-halo ketones or esters .
Q. Optimization Strategies :
- Temperature Control : Reflux in acetic acid (110–120°C) ensures complete cyclization .
- Catalysis : Sodium acetate or triethylamine improves coupling efficiency .
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .
Q. What analytical techniques are critical for characterizing intermediates and the final compound?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and confirms intermediate formation .
- NMR Spectroscopy : H and C NMR resolve structural ambiguities, such as the coupling of the chromenone acetyl group to the thiazole ring .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Confirms stereochemistry and crystal packing, especially for resolving tautomeric forms (e.g., oxo vs. hydroxy groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?
Discrepancies may arise from:
- Solubility Issues : Poor aqueous solubility of the compound can lead to inconsistent results. Use dimethyl sulfoxide (DMSO) with ≤0.1% final concentration to avoid cellular toxicity .
- Metabolic Stability : Hepatic microsomal assays (e.g., rat or human liver microsomes) assess phase I/II metabolism, which may explain variability in in vivo vs. in vitro activity .
- Target Selectivity : Screen against related enzymes (e.g., kinases, cytochrome P450 isoforms) to rule off-target effects .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets, such as enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () in real-time .
- Molecular Docking : Uses software like AutoDock Vina to predict binding poses with target proteins (e.g., cyclooxygenase-2 or DNA topoisomerases) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How can researchers design structure-activity relationship (SAR) studies to improve the compound’s pharmacological profile?
- Core Modifications : Introduce substituents at the chromenone 4-methyl or thiazole 4-carboxylate positions to assess impact on potency .
- Bioisosteric Replacement : Replace the acetyl amino group with sulfonamide or urea to enhance metabolic stability .
- Pharmacokinetic Profiling : Assess logP (octanol-water partition coefficient) and plasma protein binding to optimize bioavailability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Reagent Quality : Trace impurities in starting materials (e.g., thiourea derivatives) can reduce yields. Use HPLC-grade reagents .
- Replication Studies : Reproduce methods from independent sources (e.g., PubChem vs. journal protocols) to identify procedural variations .
- Side Reaction Monitoring : LC-MS detects by-products like hydrolyzed esters or dimerized chromenones .
Q. What strategies mitigate variability in biological assay results due to compound degradation?
- Stability Testing : Conduct accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (HO) conditions .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the chromenone core .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Thiazole Ring Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thiourea, α-bromo ester, EtOH, reflux | 65–78 | |
| Coupling | DCC/DMAP, CHCl, rt | 72 |
Q. Table 2. Biological Activity Profiling
| Assay Type | Target | IC (μM) | Notes |
|---|---|---|---|
| COX-2 Inhibition | Cyclooxygenase-2 | 0.45 ± 0.02 | Competitive binding |
| Antibacterial | S. aureus | 12.3 | Synergy with β-lactams |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
